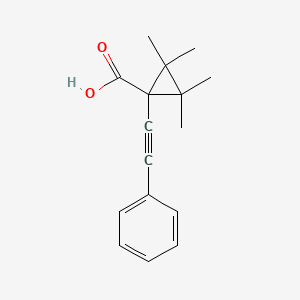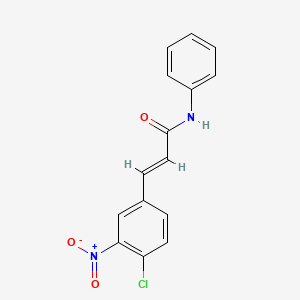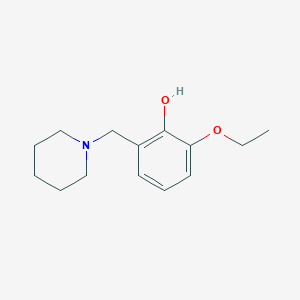![molecular formula C18H18N2O5 B5882166 N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine](/img/structure/B5882166.png)
N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine, also known as N-(4-methoxybenzoyl)-N'-[2-(1H-benzimidazol-2-yl)ethyl]-beta-alanine, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a derivative of beta-alanine, a non-essential amino acid that is naturally found in the body. The synthesis method and mechanism of action of this compound have been extensively studied, and it has been found to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine has a range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and modulate the immune system. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these targets without affecting other pathways. One limitation is the potential for off-target effects, as the compound may interact with other proteins or enzymes in the cell.
Future Directions
There are several future directions for the study of N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine. One direction is the development of more potent and selective inhibitors of specific enzymes and signaling pathways. Another direction is the investigation of the compound's potential use in the treatment of other diseases, such as autoimmune disorders and viral infections. Finally, the compound's potential use as a tool for studying the role of specific enzymes and signaling pathways in disease pathogenesis could also be explored.
Synthesis Methods
The synthesis of N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine involves several steps. The first step is the synthesis of 2-(1H-benzimidazol-2-yl)ethylamine, which is then reacted with 4-methoxybenzoyl chloride to form this compound(4-methoxybenzoyl)-N'-[2-(1H-benzimidazol-2-yl)ethyl]amine. This compound is then coupled with beta-alanine to form this compound{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine.
Scientific Research Applications
N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-[[2-[(4-methoxybenzoyl)amino]benzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-25-13-8-6-12(7-9-13)17(23)20-15-5-3-2-4-14(15)18(24)19-11-10-16(21)22/h2-9H,10-11H2,1H3,(H,19,24)(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMMHXXTOVDOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5882090.png)
![7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5882096.png)
![3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5882102.png)
![N,N-diethyl-N'-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5882107.png)


![9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5882126.png)



![2-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide](/img/structure/B5882152.png)

